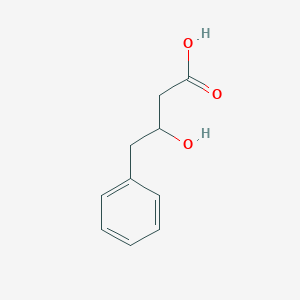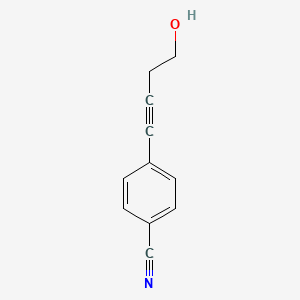
3-Hydroxy-4-phenylbutanoic acid
概要
説明
3-Hydroxy-4-phenylbutanoic acid is an organic compound with the molecular formula C10H12O3. It is a chiral molecule, meaning it has two enantiomers, which are mirror images of each other. This compound is significant in various fields, including pharmaceuticals, due to its role as a precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension and cardiovascular diseases .
作用機序
Target of Action
It’s worth noting that similar compounds have been used as precursors in the production of angiotensin-converting enzyme (ace) inhibitors .
Mode of Action
It’s known that the compound’s structure, particularly the presence of electron-releasing substituents in the phenyl ring, can influence its reactivity .
Biochemical Pathways
These inhibitors prevent the formation of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure .
Pharmacokinetics
The biocatalytic asymmetric reduction of similar compounds has been noted for its high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .
Result of Action
Compounds with similar structures have been used as precursors in the production of ace inhibitors, which are known to lower blood pressure .
Action Environment
The action of 3-Hydroxy-4-phenylbutanoic acid can be influenced by various environmental factors. For instance, the rate of oxidation of similar compounds can be accelerated by electron-releasing substituents in the phenyl ring . Additionally, the chiral microenvironment around Lewis acid sites can turn on asymmetric catalysis of achiral metal-organic frameworks .
生化学分析
Biochemical Properties
It is known that optically active ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE), which are structurally similar to 3-Hydroxy-4-phenylbutanoic acid, are key precursors for the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure .
Cellular Effects
It is known that ACE inhibitors, which are derived from similar compounds, can have significant effects on cellular processes . They can prevent the formation of angiotensin II, a peptide hormone that can constrict blood vessels and increase blood pressure . By inhibiting this process, these drugs can effectively lower blood pressure .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It is known that similar compounds can have significant effects at the molecular level. For example, ACE inhibitors, which are derived from similar compounds, can inhibit the action of the ACE enzyme, preventing the formation of angiotensin II .
Temporal Effects in Laboratory Settings
It is known that similar compounds, such as ACE inhibitors, can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that similar compounds, such as ACE inhibitors, can have significant effects at different dosages .
Metabolic Pathways
It is known that similar compounds, such as ACE inhibitors, can be involved in significant metabolic pathways .
Transport and Distribution
It is known that similar compounds, such as ACE inhibitors, can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that similar compounds, such as ACE inhibitors, can be localized within specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Several methods have been developed for the preparation of 3-hydroxy-4-phenylbutanoic acid. One common approach involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases. This method is favored due to its high enantioselectivity, mild reaction conditions, and environmental friendliness . Another method involves the enantioseparation of racemic this compound via diastereomeric salt formation using resolving agents such as 2-amino-1,2-diphenylethanol and cinchonidine .
Industrial Production Methods: Industrial production often employs biocatalytic processes due to their efficiency and sustainability. The use of genetically modified enzymes and optimized reaction conditions can significantly enhance the yield and purity of the desired enantiomer .
化学反応の分析
Types of Reactions: 3-Hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Major Products: The major products formed from these reactions include various derivatives such as esters, amides, and alcohols, which have significant applications in pharmaceuticals and other industries .
科学的研究の応用
3-Hydroxy-4-phenylbutanoic acid is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals, agrochemicals, and other specialty chemicals.
類似化合物との比較
- 3-Hydroxy-4-(4-chlorophenyl)butanoic acid
- 3-Hydroxy-5-phenylpentanoic acid
- 4-Hydroxybenzoic acid
Comparison: Compared to these similar compounds, 3-hydroxy-4-phenylbutanoic acid is unique due to its specific role as a precursor in the synthesis of ACE inhibitors. While other compounds may have similar structural features, their applications and biological activities can differ significantly .
特性
IUPAC Name |
3-hydroxy-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQHWMVTGZBGLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Chlorobenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3385892.png)




![1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one](/img/structure/B3385916.png)
![4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3385921.png)
![3-[3-(Difluoromethoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3385933.png)

![2-[(1S)-cyclohex-3-en-1-yl]acetic acid](/img/structure/B3385943.png)

![3-[4-(Propan-2-yloxy)phenyl]propanal](/img/structure/B3385964.png)
![1-[2-(2-Methoxyethoxy)ethyl]piperazine](/img/structure/B3385972.png)
